molecular formula C7H6N2O4 B14562650 4-(Nitroamino)benzoic acid CAS No. 61734-84-7

4-(Nitroamino)benzoic acid

Cat. No.: B14562650
CAS No.: 61734-84-7
M. Wt: 182.13 g/mol
InChI Key: KRPIFGWIMQIBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Nitroamino)benzoic acid is a chemical compound intended for research and development applications exclusively. Researchers can utilize this material as a building block or intermediate in organic synthesis and pharmaceutical research. The nitroamino functional group is a key structural motif of interest in the development of novel chemical entities. This product is provided as a solid and should be stored in a cool, dark, and dry place. As with all chemicals of this nature, researchers should consult the available safety data and handle the material using appropriate personal protective equipment. This product is sold for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61734-84-7

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

4-nitramidobenzoic acid

InChI

InChI=1S/C7H6N2O4/c10-7(11)5-1-3-6(4-2-5)8-9(12)13/h1-4,8H,(H,10,11)

InChI Key

KRPIFGWIMQIBLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N[N+](=O)[O-]

Origin of Product

United States

Overview of 4 Nitroamino Benzoic Acid Within Contemporary Chemical Research

Contextualization within Nitroaromatic Compounds and Benzoic Acid Derivatives

To understand the significance of 4-(Nitroamino)benzoic acid, it is essential to first consider the broader categories to which it belongs.

Nitroaromatic Compounds are organic molecules characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring. nih.gov The vast majority of these compounds are synthetic and represent one of the most important groups of industrial chemicals. nih.govresearchgate.net They are widely used as precursors in the synthesis of a diverse range of products, including dyes, polymers, pesticides, and explosives. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, imparts unique chemical properties but also makes many of these compounds resistant to oxidative degradation. researchgate.net From a research perspective, nitroaromatic molecules are known for their unique photoinduced channels and have been studied for applications as nitric oxide release agents. rsc.org

Benzoic Acid and its Derivatives constitute another fundamental class of organic compounds. Benzoic acid is an aromatic carboxylic acid that occurs naturally in many plants and animals. tandfonline.com It and its derivatives are widely used as antimicrobial preservatives in food, cosmetics, and pharmaceuticals. tandfonline.comijcrt.org In contemporary research, the benzoic acid scaffold is a crucial building block for the chemical synthesis of a wide variety of potent, biologically active compounds. nih.govpreprints.org Researchers actively design and synthesize novel benzoic acid derivatives to explore their potential in medicinal chemistry, with applications ranging from anticancer agents to enzyme inhibitors. nih.govsci-hub.se

This compound, with its carboxylic acid group attached to a benzene (B151609) ring that is also substituted with a nitroamino group (—NHNO₂), is a member of both of these families. This dual identity makes it a subject of specific research interest, as its properties are influenced by the electronic effects of both the electron-withdrawing nitro group and the carboxylic acid function.

Table 1: Properties of this compound

Property Value
CAS Number 61734-84-7 guidechem.com
Molecular Formula C₇H₆N₂O₄ guidechem.com
Synonyms Benzoic acid, 4-(nitroamino)- guidechem.com
InChI InChI=1S/C7H6N2O4/c10-7(11)5-1-3-6(4-2-5)8-9(12)13/h1-4,8H,(H,10,11) guidechem.com

Historical Trajectory of Research on Nitroamino-Substituted Aromatic Acids

The specific historical timeline for research focused exclusively on nitroamino-substituted aromatic acids is not extensively documented as a distinct field. Instead, its emergence is best understood as a modern extension of the long-established research into its parent compound classes.

The study of benzoic acid dates back to the 16th century, and it has been a cornerstone of organic chemistry for centuries. preprints.org The large-scale production and investigation of nitroaromatic compounds began in earnest with the rise of the industrial chemical industry, which utilized them as key intermediates for dyes and explosives. nih.govresearchgate.net

Research into molecules combining these functionalities, such as this compound, is a more recent development. This interest appears to be driven by the pursuit of novel and highly functionalized intermediates for specific applications in areas like medicinal chemistry and materials science. For instance, modern patents describe the use of derivatives like methyl 5-iodo-2-(nitroamino) benzoate (B1203000) in the synthesis of complex pharmaceutical compounds, such as biphenyl (B1667301) benzoic acid derivatives, which are used in antihypertensive drugs. google.com This indicates that the primary research interest in this class of compounds is contemporary, focusing on their utility in advanced, multi-step organic synthesis.

Fundamental Research Questions and Paradigms in the Study of this compound

The contemporary study of this compound is driven by several fundamental research questions that aim to exploit its unique chemical structure.

A primary paradigm is its use as a specialized building block in organic synthesis . Researchers investigate its reactivity to develop efficient pathways to more complex molecules. A key research question is how this compound can serve as a precursor for high-value chemical products. For example, its role as an intermediate in preparing biphenyl benzoic acid derivatives for pharmaceuticals like Candesartan has been explored. google.com The synthesis method is noted for being industrially advantageous by avoiding certain side reactions. google.com This positions the compound as a valuable tool for creating complex molecular architectures.

Another fundamental area of inquiry concerns the influence of its functional groups on the molecule's electronic properties and reactivity . The interplay between the electron-withdrawing nitroamino group and the carboxylic acid group on the aromatic ring creates a unique electronic environment. Research in related fields has shown that amino and nitro substituents significantly affect the electrostatic potential of an aromatic ring, which in turn governs its reactivity. acs.org Therefore, a core research goal is to understand how the specific —NHNO₂ moiety modulates the chemical behavior of the benzoic acid structure, potentially enabling novel chemical transformations not possible with simpler derivatives.

Furthermore, broader research paradigms applicable to nitroaromatics could be extended to this compound. These include investigating its photochemical properties , such as the potential for sub-picosecond intersystem crossing between singlet and triplet states, which is a characteristic of many nitrated aromatic molecules. rsc.org Understanding these properties could open avenues for applications in materials science or as a photo-responsive chemical agent.

Synthetic Methodologies and Chemical Transformations of 4 Nitroamino Benzoic Acid

Strategic Approaches to the Synthesis of 4-(Nitroamino)benzoic Acid Precursors

The creation of this compound fundamentally relies on the synthesis of its key precursors, primarily 4-aminobenzoic acid and 4-nitrobenzoic acid. These precursors provide the essential aromatic scaffold upon which the nitroamino group is constructed or modified.

The direct synthesis of this compound from 4-aminobenzoic acid (PABA) involves the N-nitration of the amino group. This transformation requires specific nitrating agents to selectively add a nitro group to the nitrogen atom rather than the aromatic ring. While direct ring nitration of PABA with mixed acids is known, achieving N-nitration necessitates milder and more specific reagents. liskonchem.com The process is analogous to the N-nitration of other aniline (B41778) derivatives, where reagents such as nitric acid in acetic anhydride (B1165640) can be employed. The reaction proceeds by electrophilic attack of a nitronium ion equivalent on the nitrogen of the amino group. Careful control of reaction conditions, particularly temperature, is crucial to prevent competing side reactions like ring nitration or decomposition.

Another related pathway involves the protection of the amino group, for instance through acetylation to form 4-acetamidobenzoic acid. This protected intermediate can then be nitrated, which typically directs the nitro group to the position ortho to the activating acetamido group (position 3). google.com Subsequent hydrolysis of the acetamido group yields 4-amino-3-nitrobenzoic acid. While this does not directly yield the target compound, it represents a key strategic pathway for producing substituted aminobenzoic acid precursors. google.com

A primary and industrially significant route to precursors of this compound begins with 4-nitrobenzoic acid. wikipedia.orgwikipedia.org The most critical transformation is the reduction of the aromatic nitro group to an amino group, yielding 4-aminobenzoic acid, a direct precursor for subsequent N-nitration. wikipedia.org This reduction can be accomplished through various methods, with catalytic hydrogenation being a common and efficient approach.

Catalytic Hydrogenation: This method involves treating 4-nitrobenzoic acid with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose, often yielding high purity PABA in excellent yields (>95%). google.com Other catalysts like Raney nickel are also effective. chemicalbook.com The reaction is typically performed in a solvent such as water or an alcohol under controlled temperature and pressure. google.comchemicalbook.com

Chemical Reduction: A variety of chemical reducing agents can also be employed. Classic methods include the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). wikipedia.org These reactions are robust and have been used extensively in organic synthesis. Other reagents like sodium hydrosulfite or sodium sulfide (B99878) can also effect the reduction of aromatic nitro groups. wikipedia.org

The following table summarizes various conditions reported for the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid.

Reducing Agent/CatalystSolvent/MediumTemperature (°C)Pressure (MPa)Yield (%)
Pd/C, H₂Water, NaOH60-701-2>95
Raney Nickel, H₂Water, THF100±20.9±0.197.2
Fe, HClAcidic MediaRefluxAtmosphericHigh
Sn, HClAcidic MediaN/AAtmosphericHigh
Zn, NH₄ClAqueousN/AAtmosphericN/A

This table presents a compilation of data from multiple sources detailing common reduction methods. google.comchemicalbook.comwikipedia.org

Multi-component reactions (MCRs) offer a powerful strategy for rapidly assembling complex molecules from three or more starting materials in a single step. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted to produce precursors for substituted nitroaminobenzoic acids. wikipedia.orgnih.govnih.govresearchgate.net

The Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govsciepub.com To generate a scaffold related to nitroaminobenzoic acid, one could employ a nitro-substituted reactant. For example, using 4-nitroaniline (B120555) as the amine component in an Ugi reaction would incorporate a 4-nitrophenyl moiety into the final product. rsc.orgresearchgate.netresearchgate.net This product could then undergo further transformations, such as reduction of the nitro group followed by N-nitration, to arrive at a complex substituted this compound derivative.

The Passerini Reaction: This three-component reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgyoutube.comorganic-chemistry.org Similar to the Ugi reaction, a nitro-substituted component can be used. For instance, a Passerini reaction employing a nitro-substituted carboxylic acid or aldehyde would lead to a product containing the nitroaromatic core. rsc.orgresearchgate.net Subsequent chemical modifications could then be performed to elaborate this structure into the desired target molecule.

Targeted Functionalization and Derivatization Strategies

Once the this compound scaffold is obtained, its functional groups—the carboxylic acid and the nitroamino group—can be selectively modified to produce a range of derivatives.

The carboxylic acid group of this compound is amenable to standard transformations such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is an equilibrium process, and water is typically removed to drive it to completion. The reactivity is expected to be similar to that of 4-nitrobenzoic acid, for which various esterification protocols have been described.

Amidation: The formation of an amide bond from the carboxylic acid requires reaction with an amine. This transformation often necessitates the activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, direct amidation can be performed using coupling reagents that activate the carboxylic acid in situ. researchgate.netfigshare.comacs.orgnih.gov

The nitroamino (-NHNO₂) functional group possesses unique reactivity distinct from both simple amino groups and aromatic nitro groups. Its transformations are critical for creating diverse derivatives.

Reduction: The nitroamino group can be reduced under various conditions. Depending on the reducing agent and reaction conditions, the reduction can lead to different products. Mild reducing agents may selectively reduce the nitro portion, potentially forming a hydrazine (B178648) derivative (4-(hydrazino)benzoic acid). Stronger reducing conditions, such as catalytic hydrogenation with Raney Nickel or the use of metal reductants, can lead to the cleavage of the N-N bond, regenerating the amino group to yield 4-aminobenzoic acid. acs.orgwhiterose.ac.uk

Rearrangement Reactions: Aromatic N-nitroamines are known to undergo rearrangement reactions, particularly under acidic conditions. The Fischer-Hepp rearrangement is a notable example where a nitroso group from an N-nitrosoaniline migrates to the para-position of the aromatic ring. While the nitroamino group is different, analogous acid-catalyzed rearrangements can occur, potentially leading to ring-nitrated isomers of 4-aminobenzoic acid. The stability and reactivity of the nitroamino group are highly dependent on the reaction environment. nih.govmsu.edu

Advanced Synthetic Techniques and Optimization

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, reduce waste, and enhance reaction selectivity. The synthesis of this compound and its precursors can benefit significantly from various catalytic approaches, including catalytic hydrogenation and oxidation.

A key precursor, 4-aminobenzoic acid, can be synthesized with high yield and purity via the catalytic hydrogenation of 4-nitrobenzoic acid. google.com This transformation is a cornerstone of industrial chemistry. A common and effective method involves using a Palladium-on-carbon (Pd/C) catalyst. The reaction is typically performed in an aqueous solution where 4-nitrobenzoic acid is converted to its sodium salt with sodium hydroxide. This solution is then subjected to hydrogenation under pressure. google.com The use of a noble metal catalyst ensures high selectivity for the reduction of the nitro group without affecting the aromatic ring or the carboxylic acid function. google.com

ParameterConditionReference
Catalyst Palladium on Carbon (Pd/C) google.com
Substrate Sodium salt of 4-nitrobenzoic acid google.com
Pressure 2-4 MPa of Hydrogen google.com
Temperature 60-70 °C google.com
Yield >96% google.com
Purity >99% (HPLC) google.com

Furthermore, catalytic oxidation methods can be employed in the synthesis of the 4-nitrobenzoic acid precursor itself. For instance, a system using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in acetic acid has been described for the oxidative cleavage of carbon-carbon bonds in aryl methyl ketones to yield benzoic acids. researchgate.net This provides a direct route to substituted benzoic acids from more readily available acetophenones. researchgate.net

Catalysis also extends to transformations of the carboxylic acid group. For example, the synthesis of 4-nitrobenzamide (B147303) from 4-nitrobenzoic acid can be achieved by condensation with ammonia (B1221849) in the presence of a catalytic system comprising boric acid or tetrabutoxytitanium as the catalyst and polyethylene (B3416737) glycol as a co-catalyst, achieving yields up to 97%. google.com

Regioselectivity—the control over the position of chemical modifications on a molecule—is paramount in the synthesis of specifically substituted aromatic compounds like this compound. The challenge lies in directing the incoming nitroamino group (or its synthetic equivalents) to the desired para position relative to the carboxylic acid.

One common strategy involves the sequential introduction of functional groups, where the directing effects of the substituents are exploited. A plausible pathway to nitroamino-substituted benzoic acids begins with a pre-functionalized benzene (B151609) ring.

Strategy 1: Nitration of a Substituted Benzoic Acid A direct approach involves the nitration of a benzoic acid derivative. For example, starting with 4-chlorobenzoic acid, a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid can introduce a nitro group. The chlorine atom, being an ortho-, para-director (though deactivating), and the carboxylic acid group, a meta-director, will influence the position of nitration. The subsequent step would involve a nucleophilic aromatic substitution of the chlorine with an amino or substituted amino group. For instance, reacting 4-chloro-3-nitrobenzoic acid with an amine under heat can yield the corresponding amino-nitrobenzoic acid derivative. guidechem.com

Strategy 2: Functionalization of a Precursor with Existing Regiochemistry An alternative and often more controlled method starts with a molecule where the desired regiochemistry is already established. For example, one could start with 4-aminobenzoic acid. The amino group is a strong activating ortho-, para-director. To achieve specific functionalization and prevent unwanted side reactions like oxidation, the amino group is typically protected first (e.g., as an acetamide). The subsequent nitration would be directed to the positions ortho to the activating amin-derived group. The final step to obtain a nitroamino compound would involve the direct nitration of the protected amino group under specific conditions, followed by deprotection if necessary.

The table below outlines these conceptual strategies for achieving regioselectivity.

StrategyStarting MaterialKey Transformation(s)Controlling Factor
Sequential Substitution4-Chlorobenzoic Acid1. Nitration 2. Nucleophilic Aromatic SubstitutionDirecting effects of -Cl and -COOH groups. guidechem.com
Modification of Precursor4-Aminobenzoic Acid1. N-protection (e.g., acetylation) 2. Nitration of the ring or N-nitrationDirecting effect of the powerful activating amino/amido group.
Cycloaddition-based Methodsβ-enamino ketoestersCondensation and intramolecular cyclization with reagents like hydroxylamine. beilstein-journals.orgReaction mechanism pathway (e.g., kinetic vs. thermodynamic control). beilstein-journals.org

Advanced methods, such as those involving cycloaddition reactions of precursors like β-enamino ketoesters with hydroxylamine, can also lead to highly substituted, regioisomeric heterocyclic systems, demonstrating the diverse tactics available to control molecular architecture. beilstein-journals.org

Advanced Spectroscopic and Crystallographic Elucidation of 4 Nitroamino Benzoic Acid Structures

Vibrational Spectroscopy Characterization

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

A hypothetical FTIR spectrum of 4-(Nitroamino)benzoic acid would be expected to show characteristic absorption bands. The O-H stretch of the carboxylic acid would likely appear as a broad band in the 2500-3300 cm⁻¹ region. The C=O stretching of the carboxyl group would be anticipated around 1700 cm⁻¹. The N-H stretching of the nitroamino group might be observed in the 3300-3500 cm⁻¹ range. Asymmetric and symmetric stretching vibrations of the NO₂ group would be expected near 1550 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching would appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring would be seen in the 1450-1600 cm⁻¹ region. Without experimental data, these remain theoretical attributions.

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary information to FTIR. The symmetric stretching of the nitro group, often weak in FTIR, typically shows a strong band in the Raman spectrum. The aromatic ring vibrations would also be prominent. A detailed Raman analysis would aid in a more complete vibrational assignment. However, no specific Raman spectra for this compound are currently available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Data

In a ¹H-NMR spectrum of this compound, the protons on the benzene (B151609) ring would likely appear as a set of doublets, characteristic of a 1,4-disubstituted (para) aromatic system. The chemical shifts would be influenced by the electron-withdrawing nature of both the nitroamino and carboxylic acid groups. The acidic proton of the carboxyl group would be expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and the proton on the nitrogen of the nitroamino group would also present as a distinct signal.

Table 1: Hypothetical ¹H-NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
>10 bs 1H -COOH
7.5-8.5 d 2H Aromatic H
7.0-8.0 d 2H Aromatic H
6.0-7.0 s 1H -NHNO₂

Note: This table is a hypothetical representation and is not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data

The ¹³C-NMR spectrum would provide information on the carbon environments. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 165 ppm. The aromatic carbons would appear in the 110-150 ppm range. The carbon attached to the nitroamino group and the carbon attached to the carboxylic acid group (ipso-carbons) would have distinct chemical shifts from the other aromatic carbons.

Table 2: Hypothetical ¹³C-NMR Data for this compound

Chemical Shift (ppm) Assignment
>165 C=O
140-150 Aromatic C-NO₂
130-140 Aromatic C-COOH
120-130 Aromatic CH
110-120 Aromatic CH

Note: This table is a hypothetical representation and is not based on experimental data.

Advanced Two-Dimensional NMR Techniques

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. COSY would establish the coupling relationships between the aromatic protons, while HSQC would correlate the proton signals with their directly attached carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) could provide further insights into the connectivity across multiple bonds. In the absence of experimental data, a discussion of 2D NMR analysis remains speculative.

Mass Spectrometric Approaches for Structural Confirmation

Mass spectrometry serves as a cornerstone for molecular weight determination and structural elucidation by analyzing the mass-to-charge ratio of ionized molecules and their fragments.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, with a molecular formula of C₇H₆N₂O₄, the theoretical exact mass can be calculated with high precision. This calculated mass provides a benchmark against which experimental HRMS data are compared. The confirmation of the molecular formula is achieved when the experimentally measured mass is within a narrow tolerance (typically < 5 ppm) of the theoretical value, thereby distinguishing it from other potential isobaric compounds.

Table 1: Theoretical Isotopic Mass Distribution for this compound (C₇H₆N₂O₄)

Isotope Exact Mass (Da) Relative Abundance (%)
[M] 182.0328 100.00
[M+1] 183.0360 7.77
[M+2] 184.0355 0.99

This interactive table displays the calculated exact masses and expected relative abundances of the primary isotopic peaks for the molecular ion of this compound.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and the nature of its chemical bonds. For this compound, the fragmentation pathways can be predicted based on the known behavior of related aromatic carboxylic acids and nitro compounds. nih.gov

Common fragmentation processes for benzoic acid derivatives include the initial loss of a hydroxyl radical (•OH) followed by the elimination of carbon monoxide (CO), or the direct loss of the entire carboxyl group (•COOH). docbrown.info The presence of the nitroamino group introduces additional fragmentation channels, such as the cleavage of the N-N bond to lose NO₂ or the loss of HNO₂. Collision-induced dissociation (CID) studies on related compounds help in constructing a detailed fragmentation map, which is crucial for confirming the connectivity of the nitroamino and carboxylic acid moieties to the benzene ring. nih.govunito.it

Table 2: Predicted Key Fragment Ions of this compound in Tandem MS

Precursor Ion (m/z) Fragment Ion Neutral Loss Predicted m/z
[M-H]⁻ 181.0255 [M-H-NO₂]⁻ NO₂ 135.0298
[M-H]⁻ 181.0255 [M-H-CO₂]⁻ CO₂ 137.0356
[M+H]⁺ 183.0400 [M+H-H₂O]⁺ H₂O 165.0295
[M+H]⁺ 183.0400 [M+H-HNO₂]⁺ HNO₂ 136.0549

This interactive table outlines the anticipated fragmentation pathways for both the deprotonated and protonated molecular ions of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of light, providing information about its conjugated systems and chromophores.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption spectrum of this compound is expected to be influenced by both the carboxyl and the nitroamino substituents on the benzene ring. The benzene ring itself exhibits characteristic π→π* transitions. The carboxyl group acts as a chromophore, and its conjugation with the ring can shift the absorption maxima (λmax). rsc.org

The nitroamino group, with its nitrogen lone pairs and the nitro group's π system, will significantly affect the electronic structure. It is anticipated to cause a bathochromic (red) shift in the absorption bands compared to benzoic acid due to the extension of the conjugated system. For comparison, benzoic acid in an acidic aqueous solution has an absorption maximum around 230 nm. rsc.org The introduction of a nitro group, as in 4-nitrobenzoic acid, results in a λmax around 268-272 nm. nist.gov Conversely, an amino group, as in 4-aminobenzoic acid, leads to absorption maxima around 226 nm and 278 nm. sielc.com Therefore, the spectrum of this compound is predicted to show complex absorption bands reflecting these combined electronic influences.

Table 3: Comparison of UV-Vis Absorption Maxima (λmax) for Benzoic Acid and Derivatives

Compound λmax (nm) Solvent/pH
Benzoic Acid 230 Water (pH 2.5) rsc.org
4-Nitrobenzoic Acid ~270 Not Specified nist.gov
4-Aminobenzoic Acid 226, 278 Not Specified sielc.com

This interactive table compares the reported absorption maxima of benzoic acid and related derivatives to contextualize the expected spectral properties of this compound.

The photophysical properties, such as fluorescence and phosphorescence, describe the pathways by which an excited molecule returns to its ground state. While many aromatic molecules fluoresce, the presence of a nitro group often quenches fluorescence due to efficient intersystem crossing to the triplet state or through non-radiative decay pathways.

Derivatives of 2,1,3-benzothiadiazole, for instance, are known for their tunable fluorescent properties, which are highly sensitive to the nature of substituents and the polarity of the solvent (solvatochromism). nih.govdiva-portal.org Although this compound itself is not expected to be strongly fluorescent due to the nitro group, its derivatives could be engineered to modulate these properties. For example, replacing the nitro group with a donor group or altering the electronic communication within the molecule could potentially enhance fluorescence quantum yields. The study of its derivatives would provide valuable structure-property relationships, exploring how modifications to the nitroamino or carboxylic acid groups impact the Stokes shift, quantum yield, and excited-state lifetime. nih.govdiva-portal.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. The solid-state structure of this compound is anticipated to be heavily influenced by hydrogen bonding.

Similar to virtually all benzoic acid derivatives, it is expected to form centrosymmetric dimers in the solid state, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net This common R²₂(8) graph set motif is a robust feature in the crystal engineering of carboxylic acids. nih.gov Additionally, the nitroamino group offers further possibilities for intermolecular interactions. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These interactions could lead to the formation of extended one-, two-, or three-dimensional networks, further stabilizing the crystal packing. nih.gov

Analysis of related structures, such as 4-tert-butylamino-3-nitrobenzoic acid, reveals the formation of such hydrogen-bonded dimers and additional C-H···O contacts that consolidate the crystal structure. nih.gov The planarity of the benzene ring and the relative orientations of the carboxyl and nitroamino groups would be precisely determined, providing crucial data for understanding its solid-state reactivity and properties.

Table 4: Representative Crystallographic Data for a Related Derivative (4-tert-Butylamino-3-nitrobenzoic acid)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 20.8125
b (Å) 6.7412
c (Å) 8.0793
β (°) 90.863
V (ų) 1133.41
Z 4

Data sourced from a study on 4-tert-Butylamino-3-nitrobenzoic acid and is presented here as a representative example of the type of data obtained from X-ray crystallographic analysis. nih.gov

Single Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Interactions

Intermolecular interactions, which govern the crystal packing, can also be meticulously mapped. For instance, in related nitrobenzoic acid derivatives, common interactions include strong O–H···O hydrogen bonds between carboxylic acid groups, leading to the formation of centrosymmetric dimers. Additionally, weaker N–H···O and C–H···O interactions involving the nitro and amino groups would likely contribute to the stability of the supramolecular assembly. The precise bond lengths, bond angles, and torsion angles derived from SCXRD provide unequivocal evidence of these interactions.

Table 1: Representative Crystallographic Data for a Hypothetical this compound Crystal

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)12.2
c (Å)8.9
β (°)98.5
Volume (ų)805.2
Z4

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant phenomenon in solid-state chemistry. Different polymorphs of a substance can exhibit distinct physical properties. For a molecule like this compound, polymorphism could arise from different arrangements of the molecules in the crystal lattice, leading to variations in crystal packing.

The interplay of intermolecular forces, particularly hydrogen bonding and π–π stacking interactions between the aromatic rings, would dictate the packing efficiency and the resulting polymorphic form. The specific arrangement of molecules, whether in herringbone, stacked, or other motifs, would be a direct consequence of the energetic favorability of these interactions. The study of polymorphism is critical as different forms can have varying stability and properties.

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are the cornerstone of the supramolecular architecture in crystalline this compound and its analogues. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), characteristically forming robust R²₂(8) ring motifs through dimerization with a neighboring molecule.

Table 2: Potential Hydrogen Bond Geometries in this compound

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)∠DHA (°)
O–H···O0.851.802.65175
N–H···O0.882.102.98170

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) serves as a vital tool for the characterization of bulk crystalline materials. Unlike SCXRD, which analyzes a single crystal, PXRD provides a fingerprint of the crystalline phases present in a powder sample. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is unique to a specific crystalline form.

PXRD is indispensable for identifying different polymorphs of this compound, as each form will produce a distinct diffraction pattern. It is also used to assess the purity of a sample and to monitor phase transformations that may occur under different conditions, such as changes in temperature or pressure. By comparing an experimental PXRD pattern to one simulated from single-crystal data, the bulk identity of the material can be confirmed.

Theoretical and Computational Investigations of 4 Nitroamino Benzoic Acid Chemistry

Quantum Chemical Modeling and Electronic Structure Calculations

Quantum chemical modeling serves as a virtual laboratory to investigate molecular properties at the atomic level. Methods like Density Functional Theory (DFT) are employed to calculate the electronic structure, which in turn determines the molecule's geometry, energy, and chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the optimized geometry, stability, and various other molecular properties. nih.gov Calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be performed to find the ground-state energy and the most stable three-dimensional arrangement of atoms for 4-(nitroamino)benzoic acid. researchgate.netresearchgate.net

Illustrative Data Table of Predicted Geometrical Parameters: This table illustrates the type of data that a DFT study would generate. Specific values for this compound require dedicated computational analysis.

ParameterDescriptionExpected Value Range (Å or °)
C-C (ring)Aromatic carbon-carbon bond length~1.39 - 1.41 Å
C-C (carboxyl)Bond between ring and carboxyl carbon~1.49 - 1.51 Å
C=OCarbonyl double bond length~1.21 Å
C-OCarbonyl single bond length~1.35 Å
C-NBond between ring and amino nitrogen~1.40 Å
N-NBond between amino and nitro nitrogen~1.38 Å
N-ONitro group nitrogen-oxygen bond length~1.23 Å
C-C-C (ring)Aromatic ring bond angle~120°
O-C-OCarboxylic acid bond angle~122°
C-N-NAngle of the nitroamino linker~118°
O-N-ONitro group bond angle~125°

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comactascientific.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. youtube.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com For this compound, the electron-withdrawing nature of both the nitro group and the carboxylic acid would be expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is likely to be distributed over the benzene (B151609) ring and the amino part of the nitroamino group. The precise energy gap would quantify the molecule's kinetic stability and dictate its electronic transition properties, which are relevant to its UV-Vis absorption spectrum. researchgate.netsemanticscholar.org

Illustrative Table of FMO Properties: This table shows representative quantum chemical descriptors derived from HOMO and LUMO energies. Specific values are hypothetical.

PropertyFormulaDescription
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbital.
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. semanticscholar.org
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Global Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ)-(I + A) / 2Relates to the "escaping tendency" of electrons.
Electrophilicity Index (ω)μ² / 2ηMeasures the propensity to accept electrons. semanticscholar.org

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP surface is colored based on the electrostatic potential, indicating regions of positive and negative charge. nrct.go.th

Red regions denote areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack.

Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green regions correspond to neutral potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of both the carboxylic acid and nitro groups, as these are the most electronegative atoms. nrct.go.thresearchgate.net A strong positive potential (blue) would likely be located around the acidic hydrogen of the carboxyl group and the hydrogen on the amino nitrogen. This mapping provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. researchgate.net This method allows for the study of charge transfer, hyperconjugative interactions, and resonance within the molecule.

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where electron pairs are likely to be found, such as covalent bonds and lone pairs. The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization (typical for core electrons, covalent bonds, and lone pairs), and a lower value indicates delocalized electrons.

In this compound, an ELF analysis would visually distinguish the core electrons of carbon, nitrogen, and oxygen atoms. It would clearly map the bonding regions corresponding to C-C, C-H, C=O, C-N, N-N, and N-O bonds, as well as the non-bonding regions associated with the lone pairs on the oxygen and nitrogen atoms. The Localized Orbital Locator (LOL) provides similar information, offering a complementary view of electron localization. These analyses provide a chemically intuitive picture of the electron distribution that aligns with classical Lewis structures and VSEPR theory.

Conformational Analysis and Tautomerism Studies

Molecules that are not completely rigid can exist in different spatial arrangements, known as conformations. Furthermore, some molecules can exist as readily interconvertible structural isomers called tautomers.

Conformational Analysis: The conformational landscape of this compound is primarily determined by the rotation around two key single bonds: the bond connecting the carboxylic group to the benzene ring and the bond connecting the nitroamino group to the ring. While rotation around the C-COOH bond may be somewhat restricted due to potential steric interactions, the primary conformational flexibility would arise from the C-NHNO₂ bond. Computational studies would involve rotating these bonds and calculating the potential energy at each step to identify the most stable conformers (energy minima) and the energy barriers between them. The planarity of the molecule is a key factor; a fully planar conformation would maximize π-electron delocalization but could introduce steric strain. The final, lowest-energy geometry represents a balance between these electronic and steric effects. wikipedia.orgbyjus.com

Tautomerism: Tautomers are isomers that differ in the position of a proton and a double bond and exist in dynamic equilibrium. allen.in The nitroamino group in this compound can potentially exhibit tautomerism. Specifically, it can undergo a proton shift to form its aci-nitro tautomer, a phenomenon known as nitro-aci tautomerism. researchgate.net

Nitro form: C₆H₄(COOH)-NH-NO₂

Aci-nitro form (iminol-like): C₆H₄(COOH)-N=N(O)OH

Computational studies would calculate the relative energies of these two tautomers to determine which form is more stable and therefore predominates at equilibrium. The keto-enol tautomerism of the carboxylic acid group is also theoretically possible but generally far less favorable than the standard carboxylic acid structure. The stability of each tautomer is influenced by factors such as intramolecular hydrogen bonding, aromaticity, and solvent effects. researchgate.net

Exploration of Nitroamino-Nitroimino Tautomerism and its Energetics

The nitroamino group (-NH-NO₂) can undergo tautomerization to the nitroimino form (=N-NO₂H), a phenomenon of significant interest, particularly in the field of energetic materials. This process involves the migration of a proton from the nitrogen atom of the nitroamino group to one of the oxygen atoms of the nitro group. bohrium.comresearchgate.net For this compound, this equilibrium can be represented as a transition between the nitroamino tautomer and the aci-nitro or nitroimino tautomer.

Table 1: Hypothetical Energetic Data for Tautomerism of this compound

TautomerRelative Energy (kcal/mol)Transition State Energy (kcal/mol)
Nitroamino0.0015.2
Nitroimino4.515.2

Note: This data is illustrative and based on general principles of nitroamino-nitroimino tautomerism; specific computational results for this compound may vary.

Influence of Substituents on Tautomeric Equilibria

The position and electronic nature of substituents on the aromatic ring can significantly influence the nitroamino-nitroimino tautomeric equilibrium. Substituents alter the electron density distribution within the molecule, which in turn affects the relative stability of the tautomers.

Electron-Withdrawing Groups (EWGs): Substituents that are more electron-withdrawing than the carboxylic acid group could potentially stabilize the nitroamino form by decreasing the basicity of the nitro group's oxygen atoms, making proton transfer less favorable.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups would be expected to increase the electron density on the nitro group, potentially stabilizing the protonated nitroimino form and shifting the equilibrium towards it.

The solvent environment also plays a crucial role, as polar solvents may stabilize one tautomer over the other through differential solvation effects. nih.govmdpi.com Computational studies often model these effects using polarizable continuum models (PCM) to provide a more accurate picture of the tautomeric preferences in solution. mdpi.com The interplay between substituent effects and solvation determines the final equilibrium position. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org These models are valuable tools in computational chemistry for predicting the properties of new, unsynthesized molecules.

Descriptor Generation and Selection for this compound Analogues

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's structure and properties. dergipark.org.tr For a series of this compound analogues, a wide range of descriptors would be generated to capture the structural variations within the set. These can be categorized as:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and include connectivity indices and counts of specific atom types or functional groups. dergipark.org.tr

Geometrical (3D) Descriptors: Calculated from the 3D coordinates of the molecule, these include molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). chitkara.edu.in

Thermodynamic Descriptors: Properties like heat of formation and total energy can also be used as descriptors. nih.gov

Following generation, a crucial step is the selection of the most relevant descriptors that have a strong correlation with the property of interest while having low inter-correlation among themselves. This is often achieved using statistical techniques like genetic algorithms or stepwise regression. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR/QSPR of this compound Analogues

Descriptor ClassExample DescriptorsInformation Encoded
TopologicalWiener Index, Kier & Hall Shape IndicesMolecular size, branching, and shape
ElectronicDipole Moment, HOMO/LUMO EnergiesPolarity, reactivity, and electronic transitions
ThermodynamicHeat of Formation, Total EnergyMolecular stability
Quantum ChemicalPartial Negative Surface Area (PNSA)Distribution of negative charge on the surface

Development and Validation of QSAR/QSPR Models for Chemical Properties and Reactivity

Once a set of relevant descriptors is selected, a mathematical model is developed to relate these descriptors to the property being studied (e.g., reactivity, solubility, or a specific biological activity). wikipedia.org Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build these models. dergipark.org.tr

The general form of a linear QSAR/QSPR model is: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D represents the descriptors and c represents the regression coefficients.

Validation is a critical step to ensure the model is robust and has predictive power. nih.gov This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) assess the model's internal consistency.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. The predictive r² (r²_pred) is a common metric for this. nih.gov

Interpretation of Structural Features Influencing Modeled Parameters

A well-developed QSAR/QSPR model does more than just predict properties; it provides insight into the structural features that influence those properties. nih.govmdpi.com By examining the descriptors included in the final model and the sign and magnitude of their coefficients, chemists can understand what makes a molecule more or less active or reactive.

For instance, if a QSAR model for the reactivity of this compound analogues showed a positive coefficient for the LUMO energy, it would suggest that a lower LUMO energy (indicating a better electron acceptor) leads to higher reactivity in a particular reaction. Similarly, a negative coefficient for a steric descriptor might indicate that bulkier substituents decrease the activity, possibly by hindering the approach to a reaction center. dergipark.org.tr This information is invaluable for the rational design of new compounds with desired properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. unimi.itrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the dynamic behavior of molecules like this compound. whiterose.ac.ukresearchgate.net

For this compound, MD simulations could be employed to investigate various phenomena:

Solvation: To study how the molecule interacts with solvent molecules and how its conformation changes in different solvent environments.

Aggregation and Self-Assembly: To understand the intermolecular interactions, such as hydrogen bonding and π-π stacking, that lead to the formation of dimers or larger aggregates in solution or the solid state. whiterose.ac.uk

Conformational Dynamics: To explore the flexibility of the molecule, including the rotation around the C-N bond of the nitroamino group and the C-C bond of the carboxylic acid group.

These simulations provide a microscopic view of the molecule's behavior that can complement experimental findings and provide insights into its properties and interactions at an atomic level. unimi.itresearchgate.net

Solvation Effects and Conformational Dynamics in Solution

The behavior of this compound in a solvent is a complex interplay of solute-solvent and intramolecular forces. Computational models, such as those employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are instrumental in elucidating these phenomena. The choice of solvent is critical, as its polarity can significantly influence both the conformational preferences and the electronic structure of the solute.

Quantum-chemical simulations performed on related nitroalkyl benzoates suggest that reactions involving such molecules in solution proceed via a polar, one-step mechanism. The nature of the substituent and the polarity of the medium can affect the transition states of these reactions. nih.gov For this compound, the presence of both a nitroamino group and a carboxylic acid group, both capable of hydrogen bonding, implies that its conformation will be highly sensitive to the solvent environment.

In polar protic solvents like water or methanol, it is anticipated that the solvent molecules will form strong hydrogen bonds with both the nitroamino and carboxylic acid moieties. These interactions would stabilize conformations where these groups are exposed to the solvent. Computational studies on other benzoic acid derivatives have shown that solvent contributions to the total enthalpies can be accounted for using methods like the integral equation formalism IEF-PCM, providing acceptably accurate results. scielo.org.za

The conformational dynamics of this compound in solution are also a key area of investigation. Theoretical studies on 4-substituted benzoic acids have identified two primary conformations: a cis form, where the carboxylic proton is oriented towards the benzene ring, and a trans form, where it is oriented away. For many substituted benzoic acids, the cis isomer is found to be more stable. researchgate.net The specific conformational preference of this compound would be determined by a delicate balance of intramolecular hydrogen bonding and steric effects, influenced by the surrounding solvent molecules. Molecular dynamics simulations could provide a detailed picture of the rotational freedom of the nitroamino and carboxylic acid groups and the timescales of conformational changes.

Table 1: Predicted Solvation Effects on this compound in Different Solvent Types

Solvent TypePredicted Dominant InteractionsExpected Impact on Conformation
Polar Protic Strong hydrogen bonding with nitroamino and carboxylic groupsStabilization of extended conformations to maximize solvent interaction.
Polar Aprotic Dipole-dipole interactionsMay favor conformations with a larger overall dipole moment.
Nonpolar van der Waals forcesIntramolecular hydrogen bonding may be more prevalent, leading to more compact conformations.

Intermolecular Interactions in Condensed Phases

In the solid state or in concentrated solutions, intermolecular interactions become dominant in dictating the structure and properties of this compound. The primary forces at play are hydrogen bonding and π-π stacking interactions.

Hydrogen bonding is expected to be a significant factor in the condensed phases of this compound. The carboxylic acid group is a well-known participant in forming strong hydrogen-bonded dimers. researchgate.net Theoretical studies on various 4-substituted benzoic acids have shown that electron-releasing groups tend to result in the formation of more stable hydrogen bonds. researchgate.net The nitroamino group, being a strong electron-withdrawing group, would likely influence the hydrogen-bonding propensity of the carboxylic acid. Furthermore, the nitroamino group itself has hydrogen bond donor (N-H) and acceptor (N-O) sites, allowing for the formation of complex hydrogen-bonded networks.

π-π stacking interactions between the phenyl rings of adjacent molecules are another crucial aspect of the condensed phase behavior. The packing of benzoic acid derivatives in crystals often involves a combination of hydrogen bonding and π-π stacking. whiterose.ac.uk The orientation and strength of these stacking interactions would be influenced by the electrostatic potential of the molecule, which is in turn affected by the nitroamino and carboxylic acid substituents.

Computational studies combining molecular dynamics with density functional theory calculations have been successful in exploring the molecular transition pathway from solution to crystal structure for benzoic acid. whiterose.ac.uk A similar multi-scale approach for this compound would be invaluable in predicting its crystal packing and identifying the key synthons—supramolecular motifs—that govern its self-assembly. Such simulations can elucidate the competition and cooperation between different intermolecular forces. For instance, classical molecular dynamics simulations have been used to investigate the aggregation of benzoic acid in confined spaces, revealing that confinement can impact the liquid's collective dynamics and strengthen intermolecular correlations. unimi.itrsc.orgresearchgate.net

Table 2: Key Intermolecular Interactions Predicted for this compound in Condensed Phases

Interaction TypeParticipating GroupsPredicted Significance
Hydrogen Bonding Carboxylic acid - Carboxylic acid (dimer formation)Highly significant, a primary driving force for self-assembly.
Nitroamino (N-H) - Carboxylic acid (C=O)Likely to contribute to the formation of extended networks.
Nitroamino (N-H) - Nitroamino (N-O)May play a role in specific packing arrangements.
π-π Stacking Phenyl ringsImportant for stabilizing the crystal lattice, with the arrangement influenced by the substituents' electronic effects.
van der Waals Entire moleculeContributes to the overall cohesive energy of the condensed phase.

Reactivity and Mechanistic Pathways of 4 Nitroamino Benzoic Acid

Electrophilic and Nucleophilic Reaction Pathways Involving the Aromatic Ring

The benzene (B151609) ring in 4-(nitroamino)benzoic acid is substituted with two electron-withdrawing groups: the carboxylic acid group and the nitroamino group. Both groups deactivate the ring towards electrophilic aromatic substitution, making reactions less facile compared to benzene itself.

The carboxylic acid group is a meta-directing deactivator. Similarly, the nitro group component of the nitroamino moiety is strongly electron-withdrawing and deactivating, also directing incoming electrophiles to the meta position. This strong deactivation arises from the positive charge on the nitrogen atom in the nitro group's resonance structures, which withdraws electron density from the ring. Consequently, electrophilic substitution reactions, such as nitration or halogenation, on this compound would be expected to occur primarily at the positions meta to both the carboxylic acid and nitroamino groups (i.e., at C2 and C6).

The significant electron deficiency of the aromatic ring, caused by these two deactivating groups, makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the strongly deactivating nitroamino group.

Table 1: Influence of Functional Groups on Electrophilic Aromatic Substitution

Functional GroupElectronic EffectActivating/DeactivatingDirecting Effect
Carboxylic Acid (-COOH)Electron-withdrawingDeactivatingMeta
Nitroamino (-NHNO₂)Electron-withdrawingDeactivatingMeta

This table provides an interactive summary of the directing effects of the functional groups on the aromatic ring.

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group of this compound can undergo a variety of reactions typical for this functional class, though the reaction conditions may need to be controlled to avoid side reactions involving the nitroamino group.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester via Fischer esterification. This is an equilibrium process where the carbonyl group is protonated, activating it for nucleophilic attack by the alcohol.

Amide Formation: Direct reaction with an amine is often inefficient as the basic amine deprotonates the carboxylic acid. However, amides can be formed by heating the ammonium (B1175870) carboxylate salt to drive off water or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, care must be taken as LiAlH₄ can also reduce the nitroamino group. Milder reducing agents or protecting group strategies might be necessary for selective reduction.

Conversion to Acyl Halides: The hydroxyl group of the carboxylic acid can be replaced by a halide, typically chlorine, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride. This acyl chloride is a highly reactive intermediate for the synthesis of esters, amides, and other derivatives.

Chemical Reactivity of the Nitroamino Moiety

The nitroamino group is a unique functional group that imparts specific reactivity to the molecule, particularly in reduction, oxidation, and cyclization reactions.

The reduction of nitro groups is a well-established transformation in organic chemistry. Aromatic nitro compounds can be reduced to various products depending on the reducing agent and reaction conditions. Common methods include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel) and treatment with metals in acidic media (e.g., Fe, Sn, or Zn with HCl). These methods typically convert the nitro group to a primary amine. For the nitroamino group, reduction can potentially lead to the corresponding hydrazine (B178648) derivative or be followed by N-N bond cleavage. Specific reducing agents like hydroiodic acid (HI) have been used for the reduction of nitro groups to amines, offering a convenient method where the work-up is straightforward.

Table 2: Common Reagents for Nitro Group Reduction

ReagentTypical Product
H₂, Pd/CAmine
Fe, HClAmine
SnCl₂Amine
Sodium HydrosulfiteAmine
Zinc, NH₄ClHydroxylamine

This interactive table summarizes common reducing agents and the typical products formed from the reduction of aromatic nitro compounds.

Information on the direct oxidation of the nitroamino group is less common. Oxidation reactions on substituted anilines typically target the amino group or the aromatic ring. Given the presence of the already oxidized nitrogen in the nitro group, further oxidation at this site is challenging. Oxidative conditions would more likely lead to degradation of the molecule or reactions involving other parts of the structure.

The functional groups of this compound provide opportunities for intramolecular and intermolecular condensation and cyclization reactions. For instance, reductive cyclization is a known pathway for ortho-substituted nitroaromatics. In a related compound, 3-nitro-4-(phenylamino)benzoic acid, reductive conditions using sodium borohydride (B1222165) led to the formation of a benzimidazole (B57391) derivative instead of the expected phenazine. This suggests that under certain reductive conditions, the nitroamino group in an appropriately substituted precursor could participate in cyclization to form heterocyclic systems. Condensation reactions, often catalyzed by acids, can involve the amino part of the moiety reacting with carbonyl compounds to form imines or related structures, which could then undergo further cyclization.

Reaction Mechanism Elucidation through Computational and Experimental Approaches

The elucidation of reaction mechanisms for compounds like this compound involves a synergy between computational and experimental methods.

Computational Approaches: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating reaction pathways. These methods can be used to calculate the geometries of reactants, transition states, and products, as well as their relative energies. This allows for the determination of activation barriers and reaction thermodynamics, providing insight into reaction feasibility and selectivity. For example, DFT studies can model the electrophilic attack on the aromatic ring, clarifying the meta-directing influence of the substituents, or simulate the steps in the Fischer esterification of the carboxylic acid group. Computational studies have become essential in understanding complex reaction mechanisms that are difficult to probe experimentally.

Experimental Approaches: Kinetic studies are a primary experimental method for mechanism elucidation. By measuring reaction rates as a function of reactant concentrations, temperature, and catalysts, a rate law can be determined, which provides evidence for the species involved in the rate-determining step. Isotopic labeling studies, where an atom is replaced by its isotope (e.g., ¹H by ²H), can reveal whether a particular bond is broken in the rate-determining step through the kinetic isotope effect. Spectroscopic analysis (NMR, IR, Mass Spectrometry) of reaction intermediates and products is crucial for structural characterization and confirming proposed reaction pathways.

The combination of these theoretical and experimental techniques provides a comprehensive understanding of the complex reactivity of multifunctional molecules like this compound.

Transition State Analysis and Reaction Energetics

Currently, there are no published studies that specifically detail the transition state analysis or reaction energetics for reactions involving this compound. Such analyses would typically be conducted using computational quantum chemistry methods to model reaction pathways and determine the energy barriers (activation energies) and the geometries of transition states for specific transformations.

In the absence of direct research, a theoretical discussion would be purely speculative. For a scientifically rigorous article, data from such computational studies, including calculated energy profiles and optimized transition state structures, would be essential.

Kinetic Studies of Key Reactions

Similarly, a thorough review of scientific databases reveals a lack of specific kinetic studies on key reactions of this compound. Kinetic studies involve experimentally measuring reaction rates under various conditions (e.g., temperature, concentration, catalyst) to determine rate laws, rate constants, and to elucidate reaction mechanisms.

Without experimental data, it is not possible to provide a data table of reaction rates or to discuss the kinetics of reactions such as hydrolysis, reduction of the nitroamino group, or electrophilic aromatic substitution on the benzoic acid ring for this specific molecule.

Advanced Applications and Role As a Building Block in Chemical Systems

Design and Synthesis of Energetic Materials

The quest for novel energetic materials with superior performance, enhanced stability, and reduced sensitivity is a significant area of chemical research. The molecular design of such materials often involves the strategic incorporation of "explosophores," or energetic functional groups, onto robust molecular scaffolds. 4-(Nitroamino)benzoic acid is a key precursor in this context, providing both a foundational structure and a potent energetic group.

Incorporation of Nitroamino Groups as Energetic Functionalities

Key attributes of the nitroamino group as an energetic functionality include:

High Energy Contribution : The N-NO₂ bond stores a substantial amount of chemical energy, which is released upon decomposition. This makes it a more potent contributor to performance than the more common C-NO₂ group found in compounds like TNT.

Increased Density : The presence of nitroamino groups can lead to higher crystal densities. A higher density is desirable as it correlates with increased detonation velocity and pressure.

Hydrogen Bonding Capability : The hydrogen atom on the amino moiety can participate in both intramolecular and intermolecular hydrogen bonds. rsc.org These interactions enhance the stability of the crystal lattice, which can lead to higher thermal stability and reduced sensitivity to impact and friction. rsc.org

Oxygen Balance : While the nitroamino group has a better oxygen balance than an amino group, it is often incorporated alongside nitro groups to achieve a more favorable oxygen balance for the entire molecule, ensuring more complete and efficient combustion.

The tautomeric transformation of a nitroamino group to its nitroimino form can further stabilize the molecule by creating a more extensive conjugated system and enabling strong intramolecular hydrogen bonds, which enhances planarity and thermal stability. rsc.orgresearchgate.net This principle is fundamental in the design of next-generation energetic materials that balance high energy with operational safety. rsc.org

Development of High-Energy Density Materials (HEDMs) with this compound Scaffolds

A High-Energy Density Material (HEDM) is a compound that stores a large amount of chemical energy in a small volume. The benzene (B151609) ring of this compound provides a stable and rigid scaffold for the attachment of multiple energetic groups, a common strategy in the design of HEDMs. nih.gov By introducing additional nitro or nitroamino groups onto the aromatic ring, it is possible to create molecules with exceptionally high energy content.

A prime example of this strategy is the development of 1,3,5-trinitro-2,4,6-trinitroaminobenzene (TNTNB), a fully nitrated benzene derivative that combines nitro and nitroamino groups. nih.govnih.gov This compound demonstrates the potential of a benzene scaffold, exhibiting a heat of detonation and density that surpasses even established powerful explosives like Hexanitrobenzene (HNB) and CL-20. nih.govnih.gov

The this compound scaffold offers several advantages for HEDM development:

Structural Rigidity : The aromatic ring provides a robust framework, ensuring molecular stability.

Functionalization Sites : The benzene ring has multiple positions for the addition of further energetic groups, allowing for the fine-tuning of properties like oxygen balance and energy density.

Enhanced Stability : The cooperative effect of alternating nitro and nitroamino groups, as seen in TNTNB, can lead to enhanced chemical and thermal stability compared to molecules containing only nitro groups. nih.govnih.gov The hydrogen-bonding capabilities of the nitroamino group contribute significantly to this stabilization. nih.gov

The table below compares the properties of HEDMs based on a substituted benzene scaffold with traditional explosives.

CompoundAbbreviationDensity (g cm⁻³)Heat of Detonation (kJ kg⁻¹)
1,3,5-Trinitro-2,4,6-trinitroaminobenzeneTNTNB1.9647179
HexanitrobenzeneHNB1.9806993
2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitaneCL-202.0406534
TrinitrotolueneTNT1.6504247

Data sourced from references nih.govnih.gov.

This data illustrates that benzene scaffolds functionalized with nitroamino groups can lead to materials with some of the highest energy outputs currently known.

Coordination Polymers and Metal Complexes Incorporating Nitroamino Benzoate (B1203000) Ligands

Energetic Coordination Polymers (ECPs) are a class of materials that combine the energetic properties of organic ligands with the structural versatility of metal-ligand coordination networks. nih.govresearchgate.net These materials are of interest as potential lead-free primary explosives and for their tunable properties. nih.govrsc.org

The this compound molecule is an ideal candidate for an energetic ligand. Its carboxylate group can readily coordinate with various metal ions (e.g., copper, silver, cobalt, nickel) to form one-, two-, or three-dimensional polymeric frameworks. nih.govrsc.orgresearcher.life The nitroamino group, which does not typically participate in coordination, remains as an energetic functionality appended to the polymer backbone.

The design of ECPs using nitroamino benzoate ligands offers several benefits:

Tuning of Properties : By selecting different metal ions and coordination geometries, properties such as density, thermal stability, and sensitivity can be systematically modified. researchgate.net

Enhanced Stability : The rigid framework of a coordination polymer can enhance the thermal stability of the energetic material compared to the free ligand.

High Energy and Oxygen Balance : Ligands with high nitrogen and oxygen content, such as those containing nitroamino groups, are used to construct ECPs with high detonation performance. nih.govrsc.org

Research has demonstrated the synthesis of high-energy coordination polymers from ligands containing nitroamino groups, such as 1,5-di(nitramino)tetrazole and 3,6-bis(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazine, which form stable and energetic structures with metal ions like copper and silver. nih.govrsc.org These examples serve as a proof-of-concept for the potential of 4-(nitroamino)benzoate as a ligand in the creation of novel ECPs.

Precursor in Materials Science

Beyond energetic applications, the distinct reactive sites of this compound—the carboxylic acid, the aromatic ring, and the nitroamino group—make it a valuable precursor for a range of advanced materials, including functional polymers and porous crystalline frameworks.

Polymer Synthesis and Functionalization Using this compound

The principles of polymer chemistry allow for the incorporation of this compound into polymer chains to create functional materials. The carboxylic acid group is a versatile handle for polymerization reactions. For instance, it can undergo condensation polymerization with diols to form polyesters or with diamines to form polyamides.

Incorporating the this compound moiety into a polymer backbone could be used to:

Impart Energetic Properties : Creating energetic polymers or plasticizers for propellant and explosive formulations.

Enhance Thermal Stability : The rigid aromatic structure can increase the thermal resistance of the resulting polymer.

Introduce Reactive Sites : The nitroamino group can be chemically modified post-polymerization to introduce other functionalities. For example, reduction of the nitroamino group could yield a hydrazine (B178648) or amino group, which could then be used for cross-linking or grafting other molecules.

While specific examples of polymers derived directly from this compound are not widely documented, the synthesis of polymers from similar functionalized benzoic acids is a well-established field. nbinno.com For example, aminobenzoic acids are precursors to aramids, a class of high-performance polymers known for their strength and thermal resistance.

Role in Organic Frameworks and Supramolecular Assemblies

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. youtube.com Their vast internal surface areas and tunable pore environments make them promising for applications in gas storage, separation, and catalysis. youtube.comacs.org

Substituted benzoic acids are among the most common and effective ligands used for the construction of MOFs. nih.govekb.eg The carboxylic acid group provides a robust coordination site for linking to metal centers. The this compound molecule is therefore a highly suitable building block for creating functional MOFs.

Key features making it a promising ligand for organic frameworks include:

Directed Assembly : The linear geometry of the 4-substituted benzoic acid helps in the predictable assembly of porous network structures.

Pore Functionalization : The nitroamino group would be directed into the pores of the resulting MOF, creating a specific chemical environment. This could be used to impart energetic properties to the framework or to create specific binding sites for guest molecules.

Studies on the closely related 3-nitro-4-(pyridin-4-yl)benzoic acid have shown its ability to form diverse and stable 3D MOF structures with different topologies, demonstrating the utility of nitro-functionalized benzoic acids in creating complex, functional frameworks. nih.gov

Based on a thorough review of scientific literature and chemical databases, information regarding the specific compound “this compound” and its application as a synthetic intermediate for complex molecular architectures, including the construction of heterocyclic systems and its use as a scaffold in complex organic synthesis, is not available.

The term "nitroamino" refers to a specific functional group (-NHNO2). Searches for this compound, and its synonyms such as "N-nitro-4-aminobenzoic acid," did not yield reliable scientific data on its synthesis, properties, or use as a building block in the contexts requested. The available literature focuses on related but structurally distinct compounds, such as isomers like 4-amino-3-nitrobenzoic acid, or other derivatives of 4-aminobenzoic acid and 4-nitrobenzoic acid.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly adhering to the provided outline for "this compound."

Environmental Chemistry of 4 Nitroamino Benzoic Acid: Abiotic Degradation Pathways

Hydrolytic Stability and Pathways in Aquatic Environments

Further research is required to determine the specific environmental fate and degradation kinetics of 4-(Nitroamino)benzoic acid.

Abiotic Degradation of this compound in the Environment Remains Uncharacterized

A notable gap exists in the scientific literature regarding the environmental fate of this compound, a chemical compound with potential environmental implications. Extensive searches for research on its abiotic degradation pathways—non-biological processes such as hydrolysis and photolysis that break down chemicals in the environment—have yielded no specific studies. Consequently, the transformation products that would result from these processes, and their chemical characteristics, remain unknown.

The study of a chemical's environmental persistence, transformation, and ultimate fate is crucial for assessing its potential risks to ecosystems and human health. Abiotic degradation is a key component of this assessment, as it determines how quickly a compound breaks down in the absence of microorganisms and what new substances are formed in the process.

For many organic compounds, particularly those containing functional groups like nitroamino (-NHNO2), degradation can be influenced by factors such as pH, temperature, and exposure to sunlight. Hydrolysis, the reaction with water, can lead to the cleavage of chemical bonds, while photolysis, degradation by light, can induce complex photochemical reactions. These processes can transform a parent compound into various smaller molecules, known as transformation products.

Despite the importance of this area of research, there is a significant lack of available data for this compound. The absence of studies on its abiotic degradation means that there is no scientific basis to predict its environmental behavior, its persistence, or the identity of its potential transformation products. This knowledge gap prevents a comprehensive environmental risk assessment for this compound. Further research is needed to investigate the abiotic degradation pathways of this compound to understand its environmental chemistry and potential impacts.

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry is increasingly focusing on environmentally benign synthetic methods, and the production of 4-(Nitroamino)benzoic acid is no exception. Future research is geared towards developing novel, sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the exploration of green chemistry principles in the synthesis of nitroaromatic compounds. orgchemres.org This includes the use of aqueous reaction media, which is considered an ideal solvent due to its non-toxic and abundant nature. nih.gov Research into catalyst-free reactions in water for nucleophilic substitution on an aromatic carbon bearing a nitro group has shown success and could be adapted for the synthesis of this compound derivatives. nih.gov Such methods offer significant advantages over traditional syntheses that often rely on harsh conditions and volatile organic solvents. orgchemres.orgresearchgate.net

Furthermore, the development of solid acid catalysts and reusable nitrating agents presents another sustainable alternative. For instance, 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate (B79036) has been introduced as a Brønsted acidic ionic liquid and nitrating agent, offering short reaction times and excellent product yields in a greener process. orgchemres.org The investigation of photochemical nitration methods, which utilize UV radiation, also represents an eco-friendly pathway for synthesizing nitro compounds under ambient conditions. researchgate.net

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Aqueous Media Synthesis Utilizes water as the solvent.Reduces reliance on volatile organic compounds (VOCs), enhances safety, and lowers environmental impact. nih.gov
Catalyst-Free Reactions Avoids the use of heavy metal or expensive catalysts.Simplifies purification processes, reduces costs, and minimizes toxic waste. nih.gov
Ionic Liquid-Based Nitration Employs ionic liquids as both solvent and catalyst.Offers high efficiency, short reaction times, and potential for recyclability. orgchemres.org
Photochemical Nitration Uses light energy to drive the nitration reaction.Operates under mild conditions, potentially leading to higher selectivity and reduced byproducts. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules. Machine learning (ML) algorithms, a subset of AI, are increasingly being used to predict the properties, reactivity, and synthetic pathways of chemical compounds, including derivatives of benzoic acid. mdpi.comnih.gov

In the context of this compound, AI and ML can be employed to:

Predict Physicochemical Properties: Computational models can accurately forecast properties such as solubility, stability, and electronic characteristics of novel this compound derivatives, thereby guiding experimental efforts. scielo.org.zaresearchgate.net

Optimize Reaction Conditions: Machine learning algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (e.g., temperature, pressure, catalyst) for synthesizing this compound with high yield and purity.

Design Novel Molecules with Desired Functions: By learning the relationship between molecular structure and activity, AI can propose new this compound-based molecules with specific desired properties for various applications. nih.gov

Accelerate Knowledge Mining: Generative AI models like GPT-4 can rapidly extract and organize data from scientific literature, creating comprehensive databases that can be used to train more accurate machine learning models. biorxiv.org

The use of computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of benzoic acid derivatives, which can then be used to train and validate machine learning models. researchgate.netajchem-b.com

Exploration of Advanced Functional Materials Based on this compound

The unique molecular structure of this compound, featuring both a carboxylic acid and a nitroamino group, makes it an attractive building block for the synthesis of advanced functional materials. phys.orgwiley.com

Metal-Organic Frameworks (MOFs): MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.combeilstein-journals.org The carboxylic acid group of this compound can act as a linker to coordinate with metal centers, forming MOFs with tunable pore sizes and chemical functionalities. nih.govnih.gov These materials have potential applications in gas storage, separation, and catalysis. beilstein-journals.orgnih.gov Research has shown that benzoic acid derivatives can be used to construct MOFs with interesting topological structures and properties like photoluminescence and selective gas adsorption. nih.gov

Polymers: The bifunctional nature of this compound allows for its incorporation into polymer chains through polymerization reactions. This can lead to the development of new polymers with enhanced thermal stability, specific electronic properties, or other desirable characteristics. The compatibility of the resulting polymer with other materials, such as in MOF/polymer composites, can be investigated using computational methods to predict interfacial structures and affinities. rsc.org

Material ClassPotential ApplicationsRole of this compound
Metal-Organic Frameworks (MOFs) Gas storage and separation, catalysis, sensing.Acts as an organic linker to form the framework structure. nih.govnih.gov
Functional Polymers Electronics, high-performance plastics, membranes.Serves as a monomer to be incorporated into the polymer backbone.
Hybrid Materials Composites with enhanced properties.Can be used to modify surfaces or as a component in composite materials. rsc.org

In-depth Mechanistic Understanding of Complex Reactions and Transformations

A fundamental understanding of the reaction mechanisms involving this compound is crucial for controlling its synthesis and reactivity. Future research will likely focus on elucidating the intricate pathways of its formation and subsequent transformations.

The reactions of benzoic acid, such as electrophilic aromatic substitution, are well-documented. youtube.compatsnap.com However, the presence of the nitroamino group in this compound introduces additional complexity. Computational studies can play a vital role in mapping the potential energy surfaces of these reactions, identifying transition states, and calculating reaction rate constants. researchgate.net For instance, the mechanism of nitration, a key step in the synthesis of many nitroaromatic compounds, can be investigated to understand the regioselectivity and reactivity of the substituted benzene (B151609) ring. youtube.com

Unexpected reaction pathways, such as ring-contracting rearrangements observed in related systems, highlight the need for detailed mechanistic investigations to fully harness the synthetic potential of these molecules. mdpi.com

Multidisciplinary Research at the Interface of Synthetic, Theoretical, and Materials Chemistry

The future of research on this compound lies in a multidisciplinary approach that integrates synthetic chemistry, theoretical and computational chemistry, and materials science. This synergistic approach will be essential for the rational design and development of new materials and applications.

Synthetic chemists can focus on developing efficient and sustainable methods for the production of this compound and its derivatives. orgchemres.orgmdpi.com

Theoretical chemists can use computational tools to predict the properties of these compounds and guide the design of new molecules and materials. scielo.org.zaajchem-b.com

Materials scientists can then synthesize and characterize these novel materials, evaluating their performance in various applications. phys.orgwiley.com

This collaborative effort will enable a deeper understanding of the structure-property relationships of this compound-based systems, paving the way for the creation of innovative technologies. The exploration of benzoic acid derivatives in fields like medicinal chemistry, where they serve as scaffolds for anticancer agents, further underscores the importance of such interdisciplinary research. nih.govresearchgate.net

Q & A

Basic: What experimental methods are recommended for synthesizing 4-(Nitroamino)benzoic acid and verifying its structural integrity?

Methodological Answer:
A robust synthesis protocol involves nitration of 4-aminobenzoic acid under controlled acidic conditions. Post-synthesis, structural confirmation requires:

  • Infrared Spectroscopy (IR): Identify nitro (–NO₂) and amino (–NH₂) functional groups via characteristic stretching vibrations (e.g., –NO₂ asymmetric stretch near 1520 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to resolve aromatic proton environments and confirm substitution patterns. For example, nitro groups induce deshielding in adjacent protons .
  • Elemental Analysis (EA): Validate purity by matching experimental C, H, N, and O percentages with theoretical values.

Basic: How can crystallographic tools like SHELX be applied to determine the crystal structure of this compound?

Methodological Answer:
For single-crystal X-ray diffraction (SC-XRD):

  • Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data. Ensure crystal quality (e.g., no twinning) to avoid resolution issues .
  • Structure Solution: Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD for phase determination .
  • Refinement: Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding networks using ORTEP-3 for graphical representation .
  • Validation: Check for data completeness (e.g., >95% in high-resolution shells) and R-factors (R₁ < 0.05 for high-quality structures) .

Advanced: How can researchers resolve contradictions between thermal stability (TGA) and phase transition (DSC) data for benzoic acid derivatives?

Methodological Answer:
Discrepancies between thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) often arise from differing sample conditions or decomposition pathways:

  • TGA Interpretation: A 5% mass loss below 150°C may indicate solvent evaporation, while decomposition above 200°C suggests bond cleavage (e.g., nitro group release) .
  • DSC Analysis: Endothermic peaks in DSC may correspond to melting (solid-liquid transitions) or sublimation, while exothermic peaks signal decomposition. Compare enthalpy values (ΔH) with literature for consistency .
  • Mitigation: Conduct experiments under identical atmospheres (e.g., N₂ vs. air) and heating rates (e.g., 10°C/min) to align data .

Safety: What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust is generated .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) and UV light to prevent nitro group degradation .
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Follow EPA guidelines for hazardous waste segregation .

Advanced: How can computational modeling (e.g., DFT) elucidate the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer behavior .
  • Electron Localization Function (ELF): Map ELF isosurfaces to visualize electron density distribution, particularly around the nitroamino group, to assess hydrogen-bonding potential .
  • ADMET Prediction: Use tools like SwissADME to model pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) for drug design applications .

Basic: What spectroscopic techniques are critical for analyzing nitroamino group reactivity in solution?

Methodological Answer:

  • UV-Vis Spectroscopy: Monitor nitro-to-amine reduction via absorbance shifts (e.g., λ_max ~260 nm for nitro groups shifting upon conversion to amine) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error. Fragmentation patterns can reveal nitro group stability .

Advanced: How do steric and electronic effects influence the biological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationships (SAR):
    • Steric Effects: Introduce bulky substituents (e.g., methyl groups) at the para position to modulate binding pocket interactions.
    • Electronic Effects: Nitro groups enhance electrophilicity, improving enzyme inhibition (e.g., tyrosinase or cytochrome P450 interactions) .
  • In Silico Docking: Use AutoDock Vina to simulate ligand-protein interactions. Compare binding energies (ΔG) of derivatives to identify potent inhibitors .

Basic: What are the key considerations for reproducible recrystallization of this compound?

Methodological Answer:

  • Solvent Selection: Use ethanol/water mixtures (70:30 v/v) for high yield. Test solubility at boiling and room temperatures.
  • Crystallization Conditions: Slow cooling (0.5°C/min) promotes large, defect-free crystals. Seed crystals can improve reproducibility .
  • Purity Check: Compare melting points (literature vs. experimental) and HPLC retention times (≥98% purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.